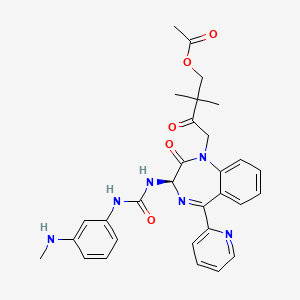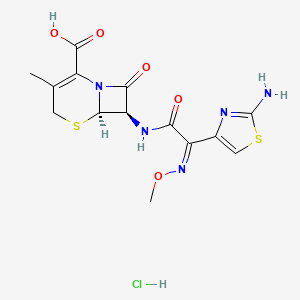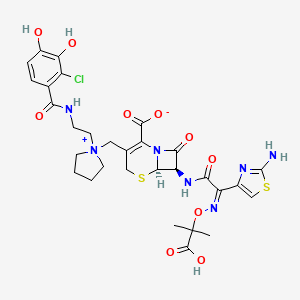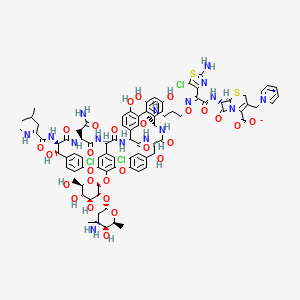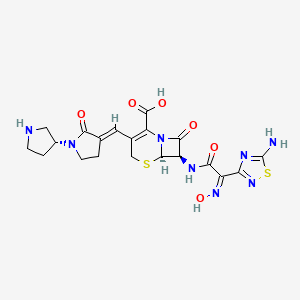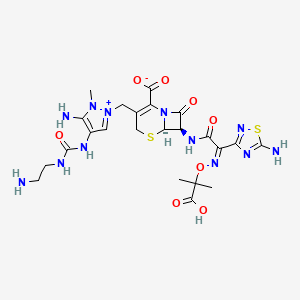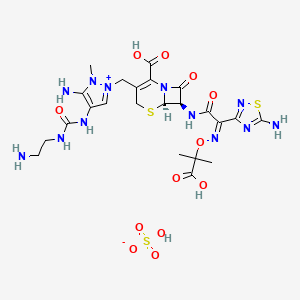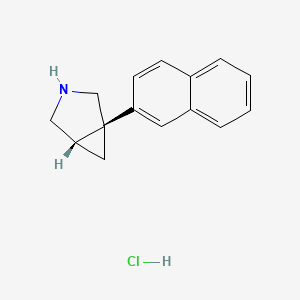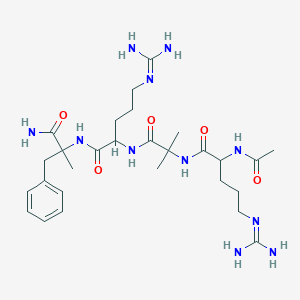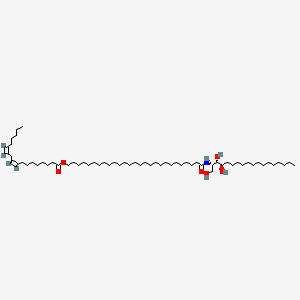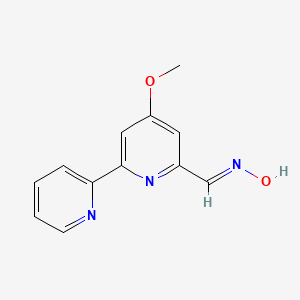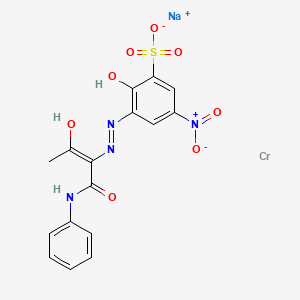
Jaune acide 99 (C.I. 13900)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Yellow 99, also known as C.I. Acid Yellow 99, is an anionic dye commonly used in various industrial applications. It is known for its bright yellow color and is often utilized in textile dyeing, paper coloring, and as a biological stain. The compound has the molecular formula C16H15CrN4NaO8S and a molecular weight of 496.35 g/mol .
Applications De Recherche Scientifique
Acid Yellow 99 has a wide range of scientific research applications:
Biology: The dye is employed as a biological stain to highlight specific structures in biological tissues.
Medicine: Research has explored its potential use in medical diagnostics and therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of Acid Yellow 99 is organic matter, particularly agricultural waste such as mango leaf powder (MLP) and coconut shell pith . These materials serve as adsorbents for the dye, playing a crucial role in its removal from wastewater .
Mode of Action
Acid Yellow 99 interacts with its targets through electrostatic and complexing reactions . The dye forms a monolayer on the surface of the adsorbent, adhering to it through these reactions .
Biochemical Pathways
It’s known that the dye’s interaction with its targets involves the major contribution of hydroxyl groups, which facilitate effective dye decolorization through complexation and electrostatic interactions .
Pharmacokinetics
Optimum dye adsorption occurs at pH 2.5, and the process is swift, completed within approximately 160 minutes .
Result of Action
The primary result of Acid Yellow 99’s action is the decolorization of wastewater. The dye is effectively adsorbed by the biomass, resulting in the removal of the dye from the water . This process is crucial in combating water pollution caused by the discharge of dyed effluents into water bodies .
Action Environment
The efficacy of Acid Yellow 99’s action is influenced by several environmental factors. The pH of the environment significantly impacts dye adsorption, with optimum adsorption occurring at pH 2.5 . Interestingly, the temperature has no significant effect on the process . Additionally, the presence of NaCl in the environment exerts minimal hindrance to dye adsorption .
Analyse Biochimique
Biochemical Properties
Acid Yellow 99 plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its ability to be adsorbed by mango leaf powder, an eco-friendly and cost-effective adsorbent . The process involves complexation and electrostatic interactions, primarily involving hydroxyl groups .
Cellular Effects
The effects of Acid Yellow 99 on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Acid Yellow 99 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Acid Yellow 99 is synthesized through a series of chemical reactions. The primary synthetic route involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then converted into a chrome complex . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Acid Yellow 99 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Yellow 99 can be reduced using reducing agents, resulting in the cleavage of the azo bond and formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions
Comparaison Avec Des Composés Similaires
Acid Yellow 99 can be compared with other similar azo dyes, such as Acid Yellow 17, Acid Yellow 23, and Acid Yellow 36. While these dyes share similar structural features and applications, Acid Yellow 99 is unique due to its specific chromophore structure and the presence of a chromium complex, which enhances its stability and colorfastness .
Propriétés
Numéro CAS |
10343-58-5 |
|---|---|
Formule moléculaire |
C16H13CrN4NaO8S |
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |
InChI |
InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1 |
Clé InChI |
BFWYEBUNFYVNAT-UHFFFAOYSA-M |
SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |
SMILES canonique |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C.I. 13900; EINECS 233-748-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


